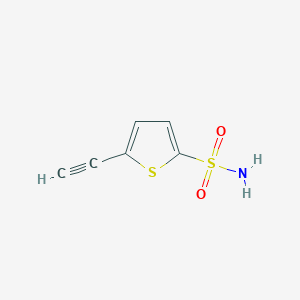

5-Ethynylthiophene-2-sulfonamide

Beschreibung

5-Ethynylthiophene-2-sulfonamide is a sulfur-containing heterocyclic compound featuring a thiophene ring substituted with an ethynyl (-C≡CH) group at the 5-position and a sulfonamide (-SO₂NH₂) moiety at the 2-position. This scaffold is highly versatile, enabling further functionalization via click chemistry or cross-coupling reactions, making it valuable in medicinal chemistry and materials science. Its derivatives exhibit notable biological activities, including antitumor and carbonic anhydrase (CA) inhibition properties .

Eigenschaften

Molekularformel |

C6H5NO2S2 |

|---|---|

Molekulargewicht |

187.2 g/mol |

IUPAC-Name |

5-ethynylthiophene-2-sulfonamide |

InChI |

InChI=1S/C6H5NO2S2/c1-2-5-3-4-6(10-5)11(7,8)9/h1,3-4H,(H2,7,8,9) |

InChI-Schlüssel |

HCEALRCEDNZDIJ-UHFFFAOYSA-N |

Kanonische SMILES |

C#CC1=CC=C(S1)S(=O)(=O)N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on the Thiophene Ring

Halogenated Analogs

- 5-Bromothiophene-2-sulfonamide and 5-Chlorothiophene-2-sulfonamide (): Synthesis: Prepared via sulfonation of bromo-/chlorothiophene using chlorosulfonic acid, followed by amidation. Applications: Primarily intermediates for Suzuki couplings or antimicrobial agents. Limited direct biological data reported. Key Difference: Halogens (Br/Cl) enhance electrophilicity but reduce opportunities for further functionalization compared to the ethynyl group.

Ethynyl Derivatives

- 5-Ethynylthiophene-2-sulfonamide (): Synthesis: Ethynyl group introduced via Sonogashira coupling or microwave-assisted methods (e.g., with aryl boronic acids). Yields: Variable (27–74%), influenced by substituents on the sulfonamide nitrogen . Applications: Core scaffold for antitumor agents (e.g., U87MG glioma cell studies) and potent CA inhibitors (low nM KI values for hCA II, IX, XII) .

Functionalization via Click Chemistry

- Triazole Derivatives (e.g., 5-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides):

- hCA II Inhibition : KI = 2.2–7.7 nM (superior to halogenated analogs).

- hCA IX/XII Inhibition : KI = 3.4–811 nM (relevant for anticancer applications).

Substituent Effects on the Sulfonamide Nitrogen

- Phenoxyethyl Derivatives (): Examples: 5a–5h (e.g., 5a: N-(2-phenoxyethyl)), synthesized via nucleophilic substitution. Yields: 27–53%, lower than trimethylsilyl-protected analogs (e.g., 5i: 74%) due to steric hindrance .

Data Tables

Table 2. Carbonic Anhydrase Inhibition Profiles

| CA Isoform | This compound (KI, nM) | Triazole Derivatives (KI, nM) | Halogenated Analogs (KI, nM) |

|---|---|---|---|

| hCA I | 224–7544 | Similar range | Not reported |

| hCA II | 2.2–7.7 | 2.2–7.7 | >1000 (inactive) |

| hCA IX | 5.4–811 | 5.4–811 | Not reported |

| hCA XII | 3.4–239 | 3.4–239 | Not reported |

Key Findings and Implications

Synthetic Flexibility : The ethynyl group enables diverse modifications (e.g., triazole rings), enhancing bioactivity compared to halogenated analogs .

Bioactivity Trade-offs : Halogenated derivatives are easier to synthesize but lack CA inhibition potency. Ethynyl derivatives, though synthetically challenging, show promise in oncology and enzymology .

Structural Insights : X-ray crystallography (PDB: 4BF1) confirms that triazole derivatives bind CA active sites via zinc coordination, explaining their superior efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.